molecular formula C8H13NO2 B573993 Methyl (1R)-1-aminocyclohex-3-ene-1-carboxylate CAS No. 188177-98-2

Methyl (1R)-1-aminocyclohex-3-ene-1-carboxylate

Cat. No.: B573993
CAS No.: 188177-98-2
M. Wt: 155.197
InChI Key: FNGUJQIETLABEY-QMMMGPOBSA-N
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Description

Methyl (1R)-1-aminocyclohex-3-ene-1-carboxylate is an organic compound with a unique structure that includes a cyclohexene ring substituted with an amino group and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1R)-1-aminocyclohex-3-ene-1-carboxylate typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method involves the reduction of a suitable precursor, such as a nitro or nitrile compound, to introduce the amino group. The esterification of the carboxylic acid group with methanol under acidic conditions completes the synthesis.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes to reduce the precursor compounds. The esterification step can be carried out using continuous flow reactors to ensure high efficiency and yield. The use of robust catalysts and optimized reaction conditions is crucial for the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl (1R)-1-aminocyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Methyl (1R)-1-aminocyclohex-3-ene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl (1R)-1-aminocyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds or ionic interactions with biological macromolecules, influencing their function. The compound may also participate in redox reactions, affecting cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane derivatives: Compounds like cyclohexanone and cyclohexanol share a similar cyclohexane ring structure.

    Amino esters: Compounds such as methyl 2-aminobenzoate and ethyl 4-aminobenzoate have similar functional groups.

Uniqueness

Methyl (1R)-1-aminocyclohex-3-ene-1-carboxylate is unique due to its specific combination of a cyclohexene ring with an amino group and a methyl ester group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

methyl (1R)-1-aminocyclohex-3-ene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-11-7(10)8(9)5-3-2-4-6-8/h2-3H,4-6,9H2,1H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNGUJQIETLABEY-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCC=CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@]1(CCC=CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40665132
Record name Methyl (1R)-1-aminocyclohex-3-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40665132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188177-98-2
Record name Methyl (1R)-1-aminocyclohex-3-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40665132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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